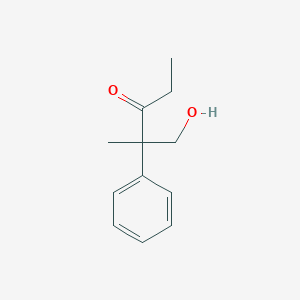

1-Hydroxy-2-methyl-2-phenylpentan-3-one

Beschreibung

1-Hydroxy-2-methyl-2-phenylpentan-3-one (CAS: 55848-19-6) is a ketone-alcohol hybrid compound with a molecular formula of C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . Its structure features a hydroxyl group at position 1, a methyl group and phenyl ring at position 2, and a ketone at position 3.

Eigenschaften

CAS-Nummer |

834906-08-0 |

|---|---|

Molekularformel |

C12H16O2 |

Molekulargewicht |

192.25 g/mol |

IUPAC-Name |

1-hydroxy-2-methyl-2-phenylpentan-3-one |

InChI |

InChI=1S/C12H16O2/c1-3-11(14)12(2,9-13)10-7-5-4-6-8-10/h4-8,13H,3,9H2,1-2H3 |

InChI-Schlüssel |

VOBQBGQYPAOGKT-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)C(C)(CO)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Structural and Physicochemical Properties

Molecular Characteristics

The compound’s molecular formula is $$ \text{C}{12}\text{H}{16}\text{O}_2 $$, with a molecular weight of 192.25 g/mol. Its IUPAC name, (2R)-1-hydroxy-2-methyl-2-phenylpentan-3-one, reflects the chiral center at C2 and the phenyl substituent. Key properties include a calculated PSA of 37.30 Ų and a LogP of 1.92, indicating moderate polarity.

Spectroscopic Data

While experimental spectral data (e.g., NMR, IR) are absent in available sources, computational descriptors such as the InChIKey (VOBQBGQYPAOGKT-LBPRGKRZSA-N) and SMILES (CCC(=O)C@@(CO)C1=CC=CC=C1) provide structural validation. The stereochemistry at C2 suggests potential for enantioselective synthesis, though no chiral resolution methods are documented.

Aldol Condensation as a Primary Synthetic Route

Reaction Mechanism

The aldol condensation of formaldehyde with ketones is a well-established method for β-hydroxyketone synthesis. For 1-hydroxy-2-methyl-2-phenylpentan-3-one, this likely involves:

Industrial-Scale Adaptation (Patent US20200010394A1)

A patent detailing the synthesis of the analogous compound 1-hydroxy-2-methyl-3-pentanone provides actionable insights:

Reaction Conditions

- Reactants : Formaldehyde and diethyl ketone (or phenyl-substituted variants).

- Catalyst : Trialkylamines (e.g., triethylamine) at 0.31 MPa pressure.

- Temperature : 80–120°C, optimized to minimize enone byproducts.

Byproduct Formation

Dehydration of the aldol adduct yields enones (e.g., 2-methyl-1-penten-3-one), which oligomerize under thermal stress. Byproducts include:

Work-Up and Purification Strategies

Distillation Protocols

Post-reaction mixtures require multistep distillation to isolate the target compound:

Challenges in Enantiomer Separation

The chiral center at C2 necessitates enantioselective techniques. However, no methods are reported for this compound, suggesting racemic mixtures are typical.

Alternative Synthetic Pathways

Grignard Reaction

Hypothetically, the compound could be synthesized via Grignard addition to a ketone:

- Phenylmagnesium bromide reacts with ethyl acetoacetate.

- Hydrolysis yields the β-hydroxyketone.

This route remains speculative due to absent experimental validation.

Oxidation of Diols

Selective oxidation of 1,3-diols (e.g., 2-methyl-2-phenylpentane-1,3-diol) using MnO₂ or PCC could yield the target compound. Again, no literature supports this pathway.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Hydroxy-2-methyl-2-phenylpentan-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

Oxidation: Formation of 2-methyl-2-phenylpentan-3-one or 2-methyl-2-phenylpentanoic acid.

Reduction: Formation of 1-hydroxy-2-methyl-2-phenylpentanol.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

1-Hydroxy-2-methyl-2-phenylpentan-3-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Wirkmechanismus

The mechanism by which 1-Hydroxy-2-methyl-2-phenylpentan-3-one exerts its effects involves interactions with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group may engage in π-π interactions, further modulating the compound’s biological activity. Pathways involved include metabolic processes where the compound is either synthesized or broken down by enzymatic action.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Phenyl vs. Hydroxyphenyl : The phenyl group in 1-Hydroxy-2-methyl-2-phenylpentan-3-one enhances hydrophobicity compared to 1-(2-Hydroxyphenyl)-3-methylbutan-1-one, which contains a polar hydroxyphenyl moiety .

- Chain Length : 2-Hydroxypentan-3-one (C₅) and 1-Hydroxy-3-phenylpropan-2-one (C₉) have shorter carbon chains, reducing steric hindrance and altering solubility profiles .

Physicochemical Properties

- Hydrogen Bonding: The hydroxyl group in 1-Hydroxy-2-methyl-2-phenylpentan-3-one enhances hydrogen-bonding capacity, likely improving solubility in polar solvents compared to its non-hydroxylated analogs.

- Electronic Effects : The electron-donating methoxy group in 1-(2-Hydroxy-4-methoxyphenyl)-3-methyl-3-penten-1-one stabilizes the aromatic ring, altering UV absorption and reactivity in photochemical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.